
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide” is a chemical compound with the CAS Number: 2091543-20-1 . It has a molecular weight of 352.38 . The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-2-chloro-5-(trifluoromethyl)benzene . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4Br2ClF3/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzylic compounds are known to undergo various reactions. These include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“this compound” has a refractive index of n20/D 1.492 (lit.) . It has a boiling point of 69 °C/4 mmHg (lit.) and a density of 1.565 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Reactivity
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide exhibits interesting reactivity patterns due to the presence of multiple halogens and a trifluoromethyl group, which can undergo various chemical transformations. Studies have shown its utility in reagent-modulated site selectivities for metalation reactions, highlighting its versatility in organic synthesis. For instance, chloro(trifluoromethyl)benzenes, including bromo(trifluoromethyl)benzenes, have been demonstrated to undergo deprotonation adjacent to the halogen substituent under specific conditions, enabling selective functionalization of these molecules (Mongin, Desponds, & Schlosser, 1996).
Role in Friedel-Crafts Alkylation
The compound finds applications in Friedel-Crafts alkylation reactions, where it can serve as a precursor for generating benzyl cations under superacidic conditions. This process facilitates the synthesis of 1,1-diaryl-2-halo-3,3,3-trifluoropropanes and subsequently, E-/Z-trifluoromethylated diarylethenes through dehydrohalogenation. Such reactions underline the importance of this chemical in synthesizing complex, fluorinated organic molecules with potential applications in medicinal chemistry and material science (Sandzhieva et al., 2016).
Trifluoromethylation Reactions
It is instrumental in trifluoromethylation reactions, offering a pathway to introduce the trifluoromethyl group into aromatic and heteroaryl halides. This reactivity is crucial for the synthesis of benzotrifluorides, compounds that are significant in the development of pharmaceuticals and agrochemicals due to their unique physical and chemical properties (Lishchynskyi et al., 2013).
Synthesis of Fluorinated Aromatics
The compound is also utilized in the synthesis of fluorinated aromatic compounds, including naphthalenes and phenols, through aryne routes. This methodology provides access to a wide range of fluorinated aromatics with potential applications in organic electronics and as intermediates in pharmaceutical synthesis (Schlosser & Castagnetti, 2001).
Environmental and Safety Considerations
In addition to its synthetic applications, the reactivity and degradation products of this compound in environmental contexts, such as its behavior in chlorinated seawater and the formation of disinfection byproducts, are of concern. Research in this area is critical for assessing the environmental impact and safety of chemical processes involving this compound (Manasfi et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide is the carbon atoms in organic compounds. This compound is often used as a reagent in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule . The bromine atoms in the compound make it a good leaving group, facilitating the nucleophilic substitution .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two organic groups, one attached to a boron atom and the other to a halogen atom . The compound, as a halogenated reagent, participates in this pathway by providing a carbon atom for the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond. This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to the solvent used, with polar aprotic solvents often being the most effective .
Eigenschaften
IUPAC Name |
1-bromo-3-(bromomethyl)-2-chloro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUQDWWKXGMVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

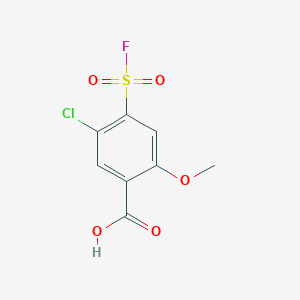
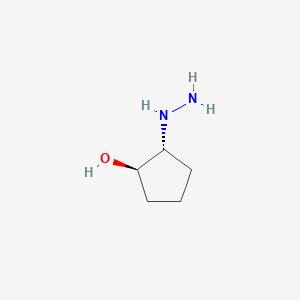

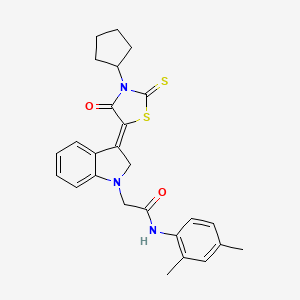
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2764602.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2764606.png)
![(5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2764608.png)
![5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2764610.png)
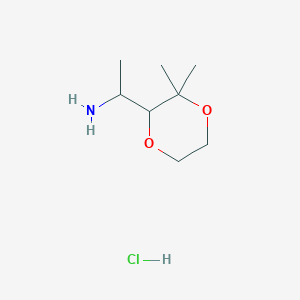
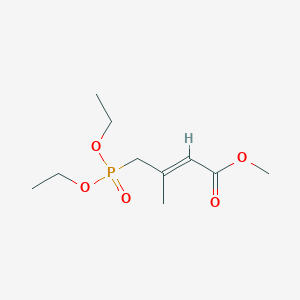
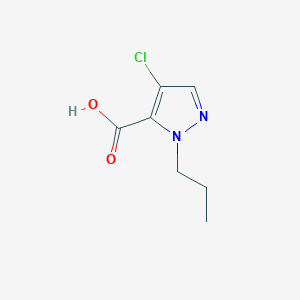
![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)
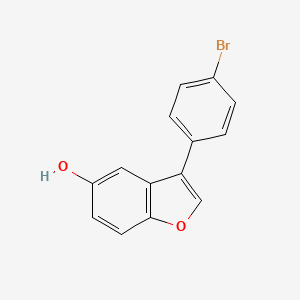
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)